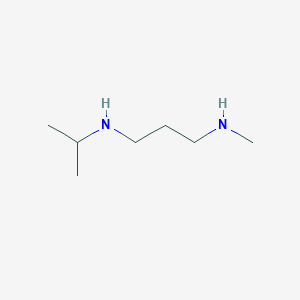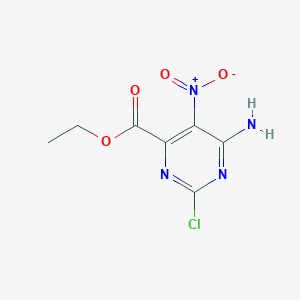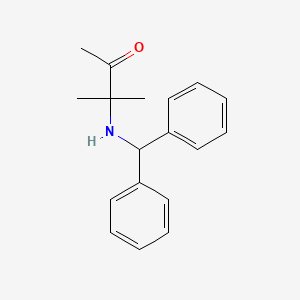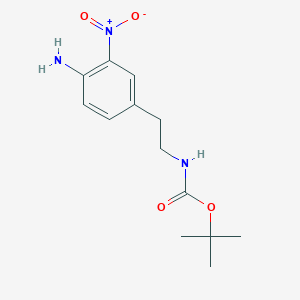
Tert-butyl 4-amino-3-nitrophenethylcarbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Effects on Carcinogenesis
Research has shown that derivatives of phenyl N‐tert‐butyl nitrone, a compound structurally related to Tert-butyl 4-amino-3-nitrophenethylcarbamate, have been studied for their effects on hepatocarcinogenesis. Specifically, 4-hydroxyphenyl N‐tert‐butyl nitrone, a major metabolite, demonstrated inhibitory effects on the early phase of hepatocarcinogenesis in rats, suggesting a potential role in cancer prevention or therapy (Nakae et al., 2003).
Modulation of Enzyme Activities
Various studies have indicated that compounds structurally similar to this compound can influence the activity of certain enzymes. For instance, butylated hydroxytoluene (BHT), a related compound, has been shown to increase the activity of microsomal processing enzymes in the liver, such as aminopyrine demethylase and hexobarbitone oxidase, which are involved in drug metabolism (Gilbert & Goldberg, 1965).
Potential Therapeutic Applications
Compounds related to this compound have been evaluated for their therapeutic potential in various models. For example, the t-butyl carbamate derivative of 4-aminopyridine, which shares some structural features with this compound, has shown significant improvement in supported stepping ability in dogs with chronic spinal cord injury, highlighting its potential as a therapeutic agent (Lim et al., 2014).
Antioxidant Properties
Research has also explored the antioxidant properties of compounds related to this compound. For instance, the administration of 2(3)-tert-butyl-4-hydroxyanisole (BHA) to rodents has been shown to protect various tissues against tumor production by chemical carcinogens and elevate the activities of detoxifying enzymes such as glutathione S-transferase and epoxide hydratase (Benson et al., 1979).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-amino-3-nitrophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-7-6-9-4-5-10(14)11(8-9)16(18)19/h4-5,8H,6-7,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHWNHRCDXWGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


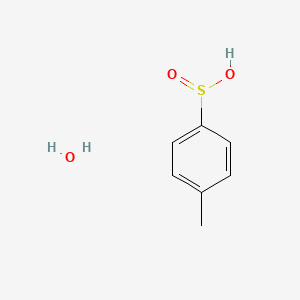
![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)
![(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B3106463.png)

![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)
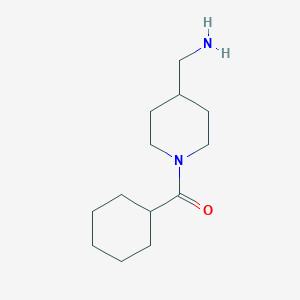
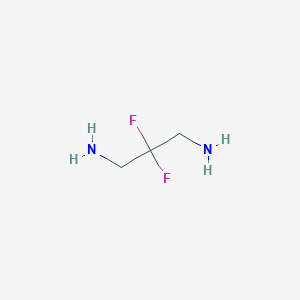
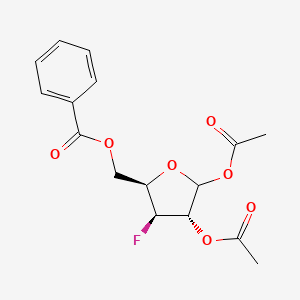

![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)

